molecular formula C16H17NO3 B2680621 2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol CAS No. 1242415-01-5

2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol

Cat. No.: B2680621
CAS No.: 1242415-01-5
M. Wt: 271.316
InChI Key: LKQISVVAEWXFIE-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not available in the current resources.

Preparation Methods

The synthesis of 2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol typically involves the reaction of 2-ethoxyphenol with 2-methoxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol include:

Properties

IUPAC Name

2-ethoxy-6-[(2-methoxyphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-3-20-15-10-6-7-12(16(15)18)11-17-13-8-4-5-9-14(13)19-2/h4-11,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQISVVAEWXFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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